4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride
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Overview
Description
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid, where the amino group is attached to a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Cyclopropylmethylation: The benzoic acid undergoes a cyclopropylmethylation reaction to introduce the cyclopropylmethyl group.
Amination: The cyclopropylmethylated benzoic acid is then subjected to an amination reaction to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: A similar compound with an aminomethyl group instead of a cyclopropylmethyl group.
4-(Aminoethyl)benzoic acid: Contains an aminoethyl group, differing in the length and structure of the side chain.
Uniqueness
4-(Amino(cyclopropyl)methyl)benzoic acid hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14;/h3-7,10H,1-2,12H2,(H,13,14);1H |
InChI Key |
SJQIIKFUKCLCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C(=O)O)N.Cl |
Origin of Product |
United States |
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